molecular formula C8H7BrN2 B12098626 7-Bromo-2-methyl-4-azaindole

7-Bromo-2-methyl-4-azaindole

Katalognummer: B12098626
Molekulargewicht: 211.06 g/mol
InChI-Schlüssel: QJNXXVKGYKKUJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-methyl-4-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and a methyl group at the 2nd position of the indole ring makes this compound unique and valuable for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methyl-4-azaindole typically involves the cyclization of pyridine and pyrrole building blocks. One common method is the reductive cyclization of 2-(3-nitropyridin-2-yl)acetonitriles. This method uses a bromine atom as a placeholder for one of the carbon atoms in the pyridine ring, which is removed during the final reductive cyclization step .

Industrial Production Methods

Industrial production of this compound often involves scalable synthesis techniques. For example, the use of catalytic hydrogenation and Bartoli cyclization are common methods. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-2-methyl-4-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Bromo-2-methyl-4-azaindole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent in drug discovery programs, particularly for its role as a kinase inhibitor.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 7-Bromo-2-methyl-4-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the modulation of various cellular pathways, making it a valuable tool in the study of signal transduction and cellular regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Bromo-2-methyl-4-azaindole is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted drug discovery and development .

Eigenschaften

Molekularformel

C8H7BrN2

Molekulargewicht

211.06 g/mol

IUPAC-Name

7-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-4-7-8(11-5)6(9)2-3-10-7/h2-4,11H,1H3

InChI-Schlüssel

QJNXXVKGYKKUJT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC=CC(=C2N1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.